molecular formula C24H29ClN6O3 B606081 BI-3802

BI-3802

Cat. No.: B606081
M. Wt: 485.0 g/mol
InChI Key: GXTJETQFYHZHNB-GASCZTMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BI-3802 is a highly potent degrader of the B-cell lymphoma 6 (BCL6) protein. BCL6 is a zinc finger transcription factor that plays a crucial role in the regulation of genes involved in cell cycle control, cell death, differentiation, and the DNA damage response. By inhibiting the interaction of the BTB/POZ domain of BCL6 with several co-repressors, this compound effectively degrades the BCL6 protein, making it a valuable tool for studying BCL6 biology and its role in various diseases, particularly diffuse large B-cell lymphoma (DLBCL) .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

BI-3802 shows potent activity on human BCL6 with IC50 ≤ 3 nM in the BCL6:BCOR ULight TR-FRET assay . The compound interacts with the BTB domain of BCL6, a zinc finger transcription factor . By binding to DNA and recruiting one of its co-repressors (NCoR, SMRT, or BCOR) to its dimeric BTB domain, BCL6 represses genes involved in cell cycle control, cell death, differentiation, and the DNA damage response .

Cellular Effects

In cellular models, exposure to this compound can drive multiple cycles of foci formation consisting of BTB-BCL6 fused to EGFP, which are not degraded due to the lack of a degron . Live cell fluorescence microscopy revealed reversible this compound induced foci formation in cells expressing a non-degradable eGFP BCL6 which indicated polymerization .

Molecular Mechanism

The molecular mechanism of this compound involves the induction of specific and potent ubiquitination and subsequent proteasomal degradation of BCL6 . Cryo-electron microscopy showed how this compound facilitates BCL6 dimerization and assembly into helices . This compound is located at the interfaces between BCL6 dimers, where it has specific contacts to a tyrosine residue in the BTB domain of one monomer and a cysteine residue in the BTB domain of the adjacent monomer while also facilitating the formation of an arginine–glutamate salt bridge between the two monomers .

Temporal Effects in Laboratory Settings

The magnitude of oligomerization can be controlled in vitro by this compound concentration and exposure time . In cellular models, exposure to this compound can drive multiple cycles of foci formation consisting of BTB-BCL6 fused to EGFP, which are not degraded due to the lack of a degron .

Metabolic Pathways

It is known that the compound interacts with the BTB domain of BCL6, a zinc finger transcription factor

Subcellular Localization

Live cell fluorescence microscopy has revealed reversible this compound induced foci formation in cells expressing a non-degradable eGFP BCL6 which indicated polymerization

Preparation Methods

Synthetic Routes and Reaction Conditions

BI-3802 is synthesized through a series of chemical reactions that involve the formation of a complex molecular structure. The synthetic route typically includes the following steps:

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic route to produce large quantities of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

BI-3802 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halides and amines

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives of this compound with modified functional groups, which may exhibit different biological activities .

Scientific Research Applications

BI-3802 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN6O3/c1-14-7-15(2)12-31(11-14)24-27-10-18(25)22(29-24)28-17-5-6-19-16(8-17)9-20(23(33)30(19)4)34-13-21(32)26-3/h5-6,8-10,14-15H,7,11-13H2,1-4H3,(H,26,32)(H,27,28,29)/t14-,15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTJETQFYHZHNB-GASCZTMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)NC)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)NC)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.